tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate

Lipophilicity CNS permeability Medicinal chemistry

This Boc-protected spiro[5.5]undecane scaffold delivers a unique dual-amine architecture—one protected, one free—enabling orthogonal functionalization for lead-generation libraries. Its XLogP3 of 2.2, 0.5–0.9 log units higher than smaller spiro analogs, enhances passive permeability for CNS candidates. The mono‑aza design ensures single-site conjugation, eliminating regioisomeric mixtures critical for PROTAC assembly. At 98% purity, cumulative impurity carry-over is minimized in multi‑step sequences, directly improving isolated yields in fragment linking and late‑stage diversification.

Molecular Formula C15H28N2O2
Molecular Weight 268.401
CAS No. 1782013-76-6
Cat. No. B2445400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate
CAS1782013-76-6
Molecular FormulaC15H28N2O2
Molecular Weight268.401
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCCCC2N
InChIInChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-10-6-9-15(11-17)8-5-4-7-12(15)16/h12H,4-11,16H2,1-3H3
InChIKeyFCNRQISZNWVRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate (CAS 1782013-76-6): A Mono-Aza Spirocyclic Building Block for Medicinal Chemistry Procurement


tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate (CAS 1782013-76-6) is a spirocyclic amine building block composed of a 2-azaspiro[5.5]undecane scaffold bearing a Boc‑protected ring nitrogen and a free primary amine at position 7. Its dual‑amine architecture—one protected, one free—enables orthogonal functionalization strategies (amide formation, reductive amination) critical for generating lead‑generation libraries. The scaffold's conformational rigidity arises from the spiro[5.5] junction, providing a defined spatial orientation of the amine vectors [1]. The compound finds application in medicinal chemistry, particularly in fragment‑based drug discovery and the synthesis of CNS‑penetrant candidates .

Why Ring-Size and Moiety Selection in tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate Dictate Differential Pharmacochemical Properties


Spirocyclic amine building blocks with identical functional groups but differing ring sizes (spiro[3.5], spiro[4.5], spiro[5.5]) exhibit substantial differences in lipophilicity, molecular weight, and conformational space. These parameters directly govern passive permeability, solubility, and target binding entropy. Generic substitution of the target spiro[5.5]undecane scaffold with smaller-ring analogs (e.g., spiro[4.5]decane or spiro[3.5]nonane) would alter the compound's partition coefficient (ΔlogP ≥ 0.5) and molecular weight (ΔMW ≥ 14 Da), potentially compromising lead‑likeness and pharmacokinetic profile in a way that cannot be rescued by later‑stage optimization [1][2]. Furthermore, the specific purity grade available for this compound (98% from specialized vendors) cannot be assumed for all analogs, risking increased byproduct formation in multi‑step synthesis .

Quantitative Differentiation Evidence for tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate Against Closest Spirocyclic Analogs


Lipophilicity (XLogP3) Advantage Over Smaller-Ring Spiro Analogs

The target spiro[5.5]undecane compound exhibits a computed XLogP3 of 2.2, compared to 1.7 for the spiro[4.5]decane analog (tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, CAS 1363382-19-7) and 1.3 for the spiro[3.5]nonane analog (tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate, CAS 1408075-19-3). The lipophilicity increase of ΔlogP = +0.5 (vs. [4.5]) and ΔlogP = +0.9 (vs. [3.5]) is attributable to the additional methylene units in the spiro rings, which enhance the compound's potential for passive membrane diffusion—a property highly relevant for intracellular and CNS targets [1][2][3].

Lipophilicity CNS permeability Medicinal chemistry

High Purity Grade (98%) vs. Standard 95% Supplies for Multi-Step Synthesis Reliability

The target compound is documented at 98% purity by Leyan (Shanghai Hao Hong Biomedical Technology), whereas common alternative sources such as AKSci and CheMenu supply the compound at 95% purity. This 3‑percentage‑point purity advantage can significantly reduce byproduct formation in sequence‑sensitive reactions such as Boc‑deprotection followed by amide coupling, where even minor amine impurities can compete as nucleophiles and lower the effective yield of the desired product .

Purity Synthesis reliability Procurement

Molecular Weight Differentiation for Fragment‑Based Screening Library Design

With a molecular weight of 268.39 g/mol, the target compound sits within the fragment‑like range (MW ≤ 300) but offers a greater scaffold mass than the spiro[4.5]decane (254.37 g/mol) and spiro[3.5]nonane (240.34 g/mol) analogs. The incremental mass of +14.02 g/mol (vs. [4.5]decane) and +28.05 g/mol (vs. [3.5]nonane) provides additional carbon atoms for potential van der Waals interactions with target protein surfaces, while still maintaining compliance with fragment‑based screening criteria [1][2][3].

Fragment-based drug discovery Molecular weight Lead-likeness

Mono-Aza Scaffold Differentiation for Orthogonal Functionalization vs. Di-Aza Spiro[5.5]undecanes

In contrast to di‑aza spiro[5.5]undecane derivatives (e.g., 1,9‑diazaspiro[5.5]undecane or 1,7‑diazaspiro[5.5]undecane) that bear two amine functionalities in the spiro ring system and have been patented as orexin receptor antagonists [1], the present mono‑aza compound carries only one ring nitrogen, which is Boc‑protected. This architectural difference yields exactly one free exocyclic amine (position 7) for functionalization, avoiding regioisomeric mixtures and simplifying SAR interpretation. The mono‑aza scaffold is thus preferred when a single attachment point is required, as in PROTAC linker design or fragment linking strategies.

Scaffold differentiation Orthogonal functionalization PROTAC design

Procurement-Guided Application Scenarios for tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate Based on Quantitative Differentiation


CNS-Active Lead Generation Exploiting Enhanced Lipophilicity

The target compound's XLogP3 of 2.2, which is 0.5–0.9 log units higher than its spiro[4.5]decane and spiro[3.5]nonane analogs [1][2], makes it a preferred building block for constructing CNS‑penetrant libraries. Intracellular and CNS targets benefit from the increased membrane permeability afforded by higher lipophilicity, allowing fragment or lead molecules incorporating this scaffold to achieve higher unbound brain concentrations.

Multi-Step Medicinal Chemistry Synthesis Requiring High Purity Inputs

For synthetic sequences involving multiple coupling, protection, and deprotection steps—such as the assembly of spirocyclic PROTACs or bivalent ligands—the 98% purity grade available from Leyan reduces cumulative impurity carry-over, a critical factor when working with precious intermediates or late‑stage diversification. The 3% purity difference over standard 95% material can translate into significantly higher isolated yields in sequence-sensitive routes.

Fragment-Based Library Construction Balancing Scaffold Complexity and Lead-Likeness

With a molecular weight of 268.39 g/mol—comfortably within fragment-like space (MW ≤ 300) but offering 14–28 g/mol greater mass than smaller spiro analogs [1][3]—this building block is ideally suited for fragment‑based drug discovery (FBDD) campaigns. It enables exploration of larger chemical space per fragment hit while maintaining compliance with fragment physicochemical guidelines, expediting hit expansion and fragment linking.

PROTAC Linker and Orthogonal Bifunctional Molecule Assembly

The mono‑aza architecture ensures a single reactive exocyclic amine for conjugation, unlike di‑aza spiro[5.5]undecanes that can produce regioisomeric mixtures [4]. This unambiguous single‑site reactivity facilitates the reliable synthesis of PROTAC heterobifunctional molecules, where precise linker attachment to the E3 ligase ligand and the target protein ligand is mandatory for ternary complex formation.

Quote Request

Request a Quote for tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.